molecular formula C12H20Si B14362691 Silane, dimethyl-phenyl-(tert-butyl)- CAS No. 90467-12-2

Silane, dimethyl-phenyl-(tert-butyl)-

Cat. No.: B14362691
CAS No.: 90467-12-2
M. Wt: 192.37 g/mol
InChI Key: LHBSHRHABGHGRB-UHFFFAOYSA-N
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Description

Silane, dimethyl-phenyl-(tert-butyl)-, also known as tert-butyldimethylphenylsilane, is an organosilicon compound with the molecular formula C12H20Si. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenyl group. It is commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, dimethyl-phenyl-(tert-butyl)- can be achieved through several methods. One common approach involves the reaction of tert-butylchlorodimethylsilane with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

(CH3)3CSiCl(CH3)2+PhMgBr(CH3)3CSi(CH3)2Ph+MgBrCl\text{(CH}_3\text{)}_3\text{CSiCl(CH}_3\text{)}_2 + \text{PhMgBr} \rightarrow \text{(CH}_3\text{)}_3\text{CSi(CH}_3\text{)}_2\text{Ph} + \text{MgBrCl} (CH3​)3​CSiCl(CH3​)2​+PhMgBr→(CH3​)3​CSi(CH3​)2​Ph+MgBrCl

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of silane, dimethyl-phenyl-(tert-butyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl-phenyl-(tert-butyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silanes.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes.

    Substitution: Phenyl-substituted derivatives.

Scientific Research Applications

Silane, dimethyl-phenyl-(tert-butyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of silane, dimethyl-phenyl-(tert-butyl)- involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved in these reactions are primarily determined by the specific functional groups present in the reacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Silane, dimethyl-(tert-butyl)-: Lacks the phenyl group, resulting in different reactivity and applications.

    Silane, dimethyl-phenyl-(tert-butyl)-: Similar structure but with different substituents on the silicon atom.

Uniqueness

Silane, dimethyl-phenyl-(tert-butyl)- is unique due to the presence of both a tert-butyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability under various reaction conditions. These characteristics make it a valuable reagent in organic synthesis and other scientific applications.

Properties

CAS No.

90467-12-2

Molecular Formula

C12H20Si

Molecular Weight

192.37 g/mol

IUPAC Name

tert-butyl-dimethyl-phenylsilane

InChI

InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

LHBSHRHABGHGRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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